molecular formula C8H11BrN2 B3211296 3-Bromo-6-(tert-butyl)pyridazine CAS No. 1086383-74-5

3-Bromo-6-(tert-butyl)pyridazine

Cat. No. B3211296
M. Wt: 215.09 g/mol
InChI Key: CACQLVJWSNFUGH-UHFFFAOYSA-N
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Patent
US08569292B2

Procedure details

The title compound was prepared from (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborol-an-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one and 3-bromo-6-tert-butylpyridazine following a procedure analogous to that described in Example Step 2. 3-bromo-6-tert-butylpyridazine was prepared from pivaloyl chloride following procedures analogous to those described in Example 4 Steps 1-4 using POBr3 in place of POCl3 in Step 4. LC-MS Method 2 tR=1.208 min, m/z=488.3; 1H NMR (CD3OD) 0.94 (s, 3H), 1.25 (s, 3H), 1.48 (s, 9H), 1.57 (d, 3H), 2.15 (s, 2H), 2.29 (m, 1H), 2.50 (m, 2H), 3.10 (m, 1H), 5.60 (m, 1H), 7.14 (d, 2H), 7.30 (m, 5H), 7.81 (d, 2H), 8.07 (d, 1H), 8.20 (d, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:35])([CH3:34])[CH2:3][C@@:4]1([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[O:9][C:8](=[O:10])[N:7]([C@H:11]([C:13]2[CH:18]=[CH:17][C:16](B3OC(C)(C)C(C)(C)O3)=[CH:15][CH:14]=2)[CH3:12])[CH2:6][CH2:5]1.[Br:36][C:37]1[N:38]=[N:39][C:40]([C:43]([CH3:46])([CH3:45])[CH3:44])=[CH:41][CH:42]=1.C(Cl)(=O)C(C)(C)C.P(Br)(Br)(Br)=O>>[C:43]([C:40]1[N:39]=[N:38][C:37]([C:16]2[CH:15]=[CH:14][C:13]([C@@H:11]([N:7]3[CH2:6][CH2:5][C@:4]([CH2:3][C:2]([OH:1])([CH3:34])[CH3:35])([C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[O:9][C:8]3=[O:10])[CH3:12])=[CH:18][CH:17]=2)=[CH:42][CH:41]=1)([CH3:46])([CH3:45])[CH3:44].[Br:36][C:37]1[N:38]=[N:39][C:40]([C:43]([CH3:46])([CH3:45])[CH3:44])=[CH:41][CH:42]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C[C@@]1(CCN(C(O1)=O)[C@@H](C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=NC(=CC1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(N=N1)C1=CC=C(C=C1)[C@H](C)N1C(O[C@](CC1)(C1=CC=CC=C1)CC(C)(C)O)=O
Name
Type
product
Smiles
BrC=1N=NC(=CC1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.